molecular formula C8H9N3O3 B13765990 N-(2-Amino-4-nitrophenyl)acetamide CAS No. 53987-32-9

N-(2-Amino-4-nitrophenyl)acetamide

Cat. No.: B13765990
CAS No.: 53987-32-9
M. Wt: 195.18 g/mol
InChI Key: OSPPRBGGVRKEJL-UHFFFAOYSA-N
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Description

GLYCINE-p-NITROANILIDE is a synthetic compound used primarily as a substrate in enzymatic assays. It is a derivative of glycine, an amino acid, and p-nitroaniline, a nitroaromatic compound. This compound is particularly useful in biochemical research for studying proteolytic enzymes, as it releases p-nitroaniline upon enzymatic cleavage, which can be easily detected spectrophotometrically.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLYCINE-p-NITROANILIDE typically involves the coupling of glycine with p-nitroaniline. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between glycine and p-nitroaniline. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of GLYCINE-p-NITROANILIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

GLYCINE-p-NITROANILIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

GLYCINE-p-NITROANILIDE is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The primary mechanism of action of GLYCINE-p-NITROANILIDE involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. The released p-nitroaniline can be detected spectrophotometrically at 405 nm, allowing for the quantification of enzyme activity .

Comparison with Similar Compounds

GLYCINE-p-NITROANILIDE is unique due to its specific use as a chromogenic substrate for proteases. Similar compounds include:

These compounds share the common feature of releasing p-nitroaniline upon enzymatic cleavage, but they differ in the amino acid component, which determines their specificity for different proteases.

Properties

IUPAC Name

N-(2-amino-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPPRBGGVRKEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068896
Record name Acetamide, N-(2-amino-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53987-32-9
Record name N-(2-Amino-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53987-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-amino-4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053987329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-amino-4-nitrophenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-(2-amino-4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-amino-4-nitrophenyl)acetamide
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